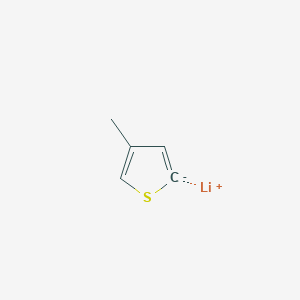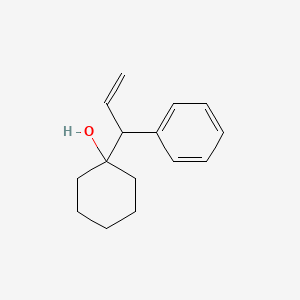
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a prop-2-enenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(2,3-Dimethoxyphenyl)prop-2-enenitrile involves the coupling reaction of 4-bromo-1,2-dimethoxybenzene with acrylonitrile . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can participate in charge-transfer processes, where electrons are transferred between the dimethoxyphenyl and prop-2-enenitrile moieties . This charge-transfer behavior is crucial for its applications in organic electronics and materials science.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enenitrile: Similar structure with different substitution pattern on the aromatic ring.
3-(2,5-Dimethoxyphenyl)prop-2-enenitrile: Another isomer with different positions of methoxy groups.
Uniqueness
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This uniqueness makes it suitable for specialized applications in organic electronics and as a precursor in the synthesis of complex molecules.
Propiedades
| 81011-95-2 | |
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-(2,3-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-7H,1-2H3 |
Clave InChI |
JKROMEMKGFLBRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)


